1-[(2-BROMOPHENYL)METHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE
Description
1-[(2-BROMOPHENYL)METHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group, a phenylmethanesulfonyl group, and a benzodiazole ring. Its molecular formula is C21H16BrN2O2S, and it has a molecular weight of approximately 443.33 g/mol.
Properties
IUPAC Name |
2-benzylsulfonyl-1-[(2-bromophenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2S/c22-18-11-5-4-10-17(18)14-24-20-13-7-6-12-19(20)23-21(24)27(25,26)15-16-8-2-1-3-9-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCMAORDPAFACE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-BROMOPHENYL)METHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Bromophenyl Group: This step involves the bromination of the benzodiazole ring using bromine or a bromine-containing reagent.
Attachment of the Phenylmethanesulfonyl Group: This is typically done through a sulfonylation reaction using phenylmethanesulfonyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[(2-BROMOPHENYL)METHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, where nucleophiles like amines or thiols can replace the bromine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-[(2-BROMOPHENYL)METHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which 1-[(2-BROMOPHENYL)METHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The bromophenyl and phenylmethanesulfonyl groups play crucial roles in binding to these targets, often through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The benzodiazole ring can also participate in π-π stacking interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar compounds to 1-[(2-BROMOPHENYL)METHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE include:
2-(2-Bromophenyl)-1-methyl-1H-benzimidazole: This compound shares the bromophenyl group and benzodiazole ring but lacks the phenylmethanesulfonyl group, resulting in different chemical properties and applications.
2-Bromo-1H-benzimidazole: Similar in structure but simpler, this compound is used in different contexts, particularly in medicinal chemistry.
5-Bromo-1-methyl-1H-imidazole: Another related compound with a bromophenyl group, used in various organic synthesis applications.
The uniqueness of 1-[(2-BROMOPHENYL)METHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE lies in its combination of functional groups, which confer specific reactivity and binding properties, making it valuable in diverse scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
